(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene
Description
(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene (CAS: 426-56-2) is a fluorinated aromatic compound with the molecular formula C₈H₅ClF₄ and a molecular weight of 212.57 g/mol . Its structure consists of a benzene ring substituted with a chloro-tetrafluoroethyl group (–CF₂Cl–CF₃), which imparts unique chemical and physical properties.
Properties
IUPAC Name |
(1-chloro-1,2,2,2-tetrafluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJXXNHFJPMNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699379 | |
| Record name | (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426-56-2 | |
| Record name | (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene typically involves the reaction of benzene with 1-chloro-1,2,2,2-tetrafluoroethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl₃), and at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where benzene and 1-chloro-1,2,2,2-tetrafluoroethane are fed into a reactor containing the catalyst. The reaction mixture is then purified to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and hydrocarbons.
Substitution: Formation of nitrobenzene and sulfonic acids.
Scientific Research Applications
(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzene Derivatives
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene (CAS: Not specified)
- Structure: Benzene ring with a nitro (–NO₂) group and a 1,2,2,2-tetrafluoroethyl substituent.
- Applications : Likely used in agrochemicals or pharmaceuticals due to the nitro group’s reactivity. Its synthesis may mirror methods for halogenated analogs, such as Sandmeyer reactions or fluorination of aromatic precursors .
- Key Difference : The nitro group enhances electrophilic substitution reactivity compared to the chloro substituent in the target compound .
1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene (CAS: 1897761-47-5)
- Structure : Bromine replaces chlorine in the tetrafluoroethyl side chain.
- Applications : Brominated aromatics are intermediates in flame retardants or cross-coupling reactions. Bromine’s higher atomic weight and polarizability may increase boiling points compared to the chloro analog .
Pyridine, 4-(1-chloro-1,2,2,2-tetrafluoroethyl)-2,3,5,6-tetrafluoro- (CAS: 49616-23-1)
Hydrochlorofluorocarbon (HCFC) Analogs
1-Chloro-1,2,2,2-tetrafluoroethane (R-124) (CAS: 2837-89-0)
- Applications: Widely used as a refrigerant (ASHRAE R-124) and retrofitting agent for CFC-113.
- Key Differences :
HCFC-123a (1,2-Dichloro-1,1,2-trifluoroethane)
Data Tables
Table 1: Comparative Properties of Selected Compounds
Research and Regulatory Considerations
- Synthesis Routes : Many HCFCs and fluorinated benzenes are synthesized from chlorinated alkenes (e.g., trichloroethylene) via catalytic fluorination with HF. Aromatic derivatives may require electrophilic substitution or coupling reactions .
- Purification Challenges : Fluorinated benzene analogs often require advanced chromatography or distillation due to similar physical properties among isomers and byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
